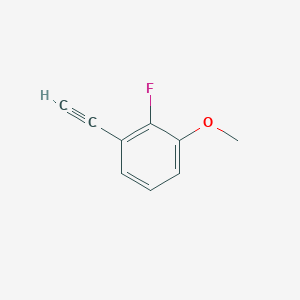

1-Ethynyl-2-fluoro-3-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-2-fluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-3-7-5-4-6-8(11-2)9(7)10/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKCAGHCGWMUGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 1 Ethynyl 2 Fluoro 3 Methoxybenzene

Reactivity of the Terminal Ethynyl (B1212043) Moiety

The terminal ethynyl group is a highly versatile functional group that undergoes a wide range of chemical transformations. Its reactivity is characterized by the presence of two π-bonds and an acidic terminal proton, making it susceptible to cycloaddition, electrophilic and nucleophilic addition, and oxidative and reductive reactions.

Cycloaddition Reactions of Aryl Alkynes, including [2+3] Dipolar Cycloadditions

Aryl alkynes, such as 1-ethynyl-2-fluoro-3-methoxybenzene, are excellent substrates for cycloaddition reactions. wikipedia.org One of the most prominent examples is the [2+3] dipolar cycloaddition, also known as the Huisgen cycloaddition. wikipedia.orgallfordrugs.com This reaction involves the coupling of a 1,3-dipole with a dipolarophile, which in this case is the alkyne, to form a five-membered heterocyclic ring. wikipedia.org For instance, the reaction of an aryl alkyne with an organic azide (B81097) leads to the formation of a 1,2,3-triazole. wikipedia.org

The regioselectivity and stereoselectivity of these reactions are often predictable based on frontier molecular orbital (FMO) theory, steric interactions, and stereoelectronic effects. wikipedia.org The presence of the electron-withdrawing fluorine and electron-donating methoxy (B1213986) groups on the aromatic ring of this compound can influence the electronic properties of the alkyne, thereby affecting the rate and regioselectivity of the cycloaddition. DFT calculations have been employed to study the mechanism of [2+3] cycloaddition reactions, revealing that they can proceed through a polar, one-step mechanism. nih.gov

Another important class of cycloadditions involves the reaction of aryl alkynes with nitrile oxides to form isoxazoles. wikipedia.orgallfordrugs.com These reactions are valuable in synthetic chemistry as the resulting isoxazole (B147169) ring can be further transformed. allfordrugs.com The reaction of this compound with a nitrile oxide would be expected to yield a substituted isoxazole, with the regiochemistry being influenced by the electronic and steric effects of the substituents on the benzene (B151609) ring.

| Cycloaddition Type | Reactant | Product | Key Features |

| [2+3] Dipolar Cycloaddition (Huisgen) | Organic Azide | 1,2,3-Triazole | Forms a five-membered heterocycle; mechanism can be polar and one-step. wikipedia.orgnih.gov |

| [2+3] Dipolar Cycloaddition | Nitrile Oxide | Isoxazole | Widely used in synthesis; product can be further functionalized. wikipedia.orgallfordrugs.com |

Electrophilic and Nucleophilic Addition Reactions to the Triple Bond

The carbon-carbon triple bond of the ethynyl group is electron-rich and readily undergoes electrophilic addition reactions. Common electrophiles that add across the triple bond include halogens, hydrogen halides, and water (in the presence of an acid catalyst). The addition of hydrogen halides (HX) to terminal alkynes typically follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide adds to the internal carbon. However, the presence of the aryl group and its substituents can influence the regioselectivity.

Nucleophilic addition to the triple bond is also possible, particularly with soft nucleophiles. These reactions are often catalyzed by transition metals. For example, the addition of enolates to activated alkynes can lead to the formation of new carbon-carbon bonds. researchgate.net While direct nucleophilic attack on an unactivated alkyne is less common, the acidity of the terminal proton allows for the formation of an acetylide anion, which is a potent nucleophile itself and can participate in various substitution and addition reactions. youtube.com

Oxidative and Reductive Transformations of the Ethynyl Group

The ethynyl group can undergo both oxidative and reductive transformations. Oxidative cleavage of the triple bond can be achieved using strong oxidizing agents like ozone or potassium permanganate, leading to the formation of carboxylic acids. Milder oxidation can lead to the formation of α-dicarbonyl compounds.

Reduction of the triple bond can be accomplished through various methods to yield either an alkene or an alkane. Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), results in the stereoselective formation of a cis-alkene. Dissolving metal reduction, typically using sodium in liquid ammonia, leads to the formation of a trans-alkene. Complete reduction to the corresponding alkane can be achieved by catalytic hydrogenation over a more active catalyst like palladium on carbon. youtube.com

Influence of Fluorine and Methoxy Substituents on Aromatic Reactivity

The fluorine and methoxy groups attached to the benzene ring of this compound exert significant electronic effects that modulate the reactivity of the aromatic ring, particularly in electrophilic and nucleophilic aromatic substitution reactions.

Electronic Effects on Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the methoxy group (-OCH₃) is a strongly activating and ortho, para-directing group. youtube.comlibretexts.org This is due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the positively charged intermediate (arenium ion) formed during the reaction. youtube.comlumenlearning.com The lone pairs on the oxygen atom can be delocalized into the ring, increasing the electron density at the ortho and para positions. youtube.com

The combined effect of the activating methoxy group and the deactivating fluorine group, along with the deactivating ethynyl group, on the regioselectivity of EAS on this compound is complex and would depend on the specific reaction conditions and the nature of the electrophile. The positions most activated by the methoxy group are ortho and para to it.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

| Methoxy (-OCH₃) | Electron-withdrawing | Electron-donating | Activating | Ortho, Para |

| Fluorine (-F) | Strongly electron-withdrawing | Weakly electron-donating | Deactivating | Ortho, Para |

Nucleophilic Substitution Pathways on Fluorinated Aromatics

Aryl halides that are activated by strongly electron-withdrawing groups can undergo nucleophilic aromatic substitution (SₙAr). libretexts.orglibretexts.org The reaction typically proceeds through a two-step mechanism involving the formation of a negatively charged intermediate called a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is crucial for the reaction to occur. libretexts.org

In this compound, the fluorine atom could potentially act as a leaving group in an SₙAr reaction. The presence of the electron-withdrawing ethynyl group could help to stabilize the negative charge in the Meisenheimer complex. However, the electron-donating methoxy group at the meta position relative to the fluorine might have a destabilizing effect. It has been noted that in some cases, a methoxy group can act similarly to an electron-withdrawing group in nucleophilic aromatic substitution, especially when delocalization of the oxygen's lone pairs is inhibited. stackexchange.com

Displacement of a fluoro or methoxy group ortho to a carboxylic acid group by organometallic reagents has been shown to proceed under mild conditions. researchgate.net While this compound does not possess a carboxylic acid group, this suggests that under certain conditions, both the fluorine and methoxy groups could be potential leaving groups in nucleophilic substitution reactions. The outcome would likely depend on the specific nucleophile and reaction conditions employed.

Resonance and Inductive Effects of Fluoro and Methoxy Groups

The chemical behavior of this compound is significantly influenced by the electronic contributions of the fluoro and methoxy groups. These substituents exert both resonance and inductive effects, which can either be complementary or opposing, thereby modulating the electron density of the benzene ring and the attached ethynyl moiety.

The fluoro group at the C2 position is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring. Conversely, the lone pairs on the fluorine atom can participate in resonance, donating electron density to the ring (+R effect). However, due to the high electronegativity of fluorine, its resonance contribution is weaker compared to its inductive effect.

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Electronic Effect |

| Fluoro | Strong electron-withdrawing | Weak electron-donating | Predominantly electron-withdrawing |

| Methoxy | Weak electron-withdrawing | Strong electron-donating | Predominantly electron-donating |

Intermolecular and Intramolecular Reaction Pathways

The presence of the ethynyl, fluoro, and methoxy groups on the benzene ring opens up a variety of potential intermolecular and intramolecular reaction pathways.

Intermolecular reactions primarily involve the reactive ethynyl group. This triple bond can undergo various addition reactions. For instance, in the presence of an electrophile (E+), an electrophilic addition can occur, leading to the formation of a vinyl cation intermediate. The stability of this intermediate, and thus the reaction rate, is influenced by the electronic effects of the substituents on the phenyl ring. The substituted phenylacetylene (B144264) can also participate in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form more complex structures. sciencemadness.org

Intramolecular reactions are also conceivable, particularly those leading to the formation of cyclic compounds. Given the ortho positioning of the ethynyl and fluoro groups, and the meta positioning of the methoxy group, intramolecular cyclization could be induced under specific conditions. For example, a nucleophilic attack from the oxygen of the methoxy group onto the ethynyl group, possibly facilitated by a catalyst, could lead to the formation of a furan (B31954) ring fused to the benzene ring. The feasibility of such reactions depends on the activation energy barriers and the geometric constraints of the transition states. youtube.com

| Reaction Type | Description | Potential Products |

| Intermolecular | Electrophilic addition to the alkyne | Halogenated or hydrated vinyl derivatives |

| Sonogashira coupling | Di-substituted alkynes or biaryl compounds | |

| Intramolecular | Nucleophilic cyclization | Fused heterocyclic compounds (e.g., benzofurans) |

Reaction Stereochemistry and Regioselectivity in Substituted Phenylacetylenes

The stereochemistry and regioselectivity of reactions involving this compound are critical aspects of its chemical reactivity. These are largely governed by the substitution pattern on the phenyl ring.

Regioselectivity refers to the preference for one direction of bond formation over another. In electrophilic additions to the ethynyl group, the initial attack of the electrophile can occur at either of the two sp-hybridized carbon atoms. The position of the attack is determined by the relative stability of the resulting vinyl cation intermediate. The electron-donating methoxy group, despite being at the meta position, can influence the electron density at the benzylic position of the alkyne, potentially directing the electrophile to the terminal carbon. The electron-withdrawing fluoro group at the ortho position will also exert a significant influence.

Stereoselectivity concerns the preferential formation of one stereoisomer over another. For addition reactions that create a new stereocenter, the approach of the reagent can be influenced by the steric hindrance imposed by the ortho-substituents. The fluoro group, although relatively small, and the nearby methoxy group can create a chiral environment that may favor the formation of one enantiomer or diastereomer over the other, especially in reactions involving bulky reagents or catalysts. For instance, in a hydrogenation reaction using a chiral catalyst, it is plausible that one enantiomer of the resulting styrene (B11656) derivative would be formed in excess.

| Reaction Type | Influencing Factors | Expected Outcome |

| Electrophilic Addition | Electronic effects of fluoro and methoxy groups | Preferential formation of one regioisomer based on vinyl cation stability |

| Catalytic Hydrogenation | Steric hindrance from ortho-substituents, nature of the catalyst | Potential for high stereoselectivity, leading to a specific stereoisomer of the resulting alkene |

Polymerization Chemistry of 1 Ethynyl 2 Fluoro 3 Methoxybenzene and Analogues

Transition Metal-Catalyzed Polymerization of Substituted Phenylacetylenesresearchgate.netrsc.orgresearchgate.net

The polymerization of phenylacetylene (B144264) and its derivatives is effectively achieved using a variety of transition metal-based catalysts. rsc.org Late transition metals such as rhodium, palladium, and ruthenium have garnered considerable attention for this purpose. rsc.org These catalysts are noted for their high activity, stability in the presence of air and moisture, and tolerance for various functional groups present in the monomers. rsc.orgrsc.org In contrast to early-transition metal catalysts, which often necessitate a co-catalyst, well-defined late-transition metal complexes can act as single-component initiators. rsc.org The polymerization typically proceeds through a coordination–insertion mechanism, particularly with rhodium and other late-transition metals. rsc.org

Rhodium-Catalyzed Living Polymerization Mechanismsresearchgate.netrsc.orgresearchgate.netnih.govkyoto-u.ac.jposti.gov

Rhodium(I) catalysts are particularly prominent in the synthesis of poly(phenylacetylene)s (PPAs) due to their high tolerance for heteroatoms in functionalized monomers and their ability to produce highly stereoregular polymers. rsc.orgrsc.org These catalysts facilitate a living polymerization process, which allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution (polydispersity index, PDI). researchgate.net The resulting polymers typically possess a cis-transoidal configuration, leading to a helical secondary structure. researchgate.netrsc.org

The mechanism is generally accepted to be a coordination-insertion pathway. rsc.org The living nature of the polymerization is evidenced by a linear increase in the number-average molecular weight (M_n) with monomer conversion and the ability to synthesize block copolymers by sequential monomer addition. acs.org

Several Rh-based catalytic systems have been developed to achieve living polymerization:

Multicomponent Systems: A versatile system composed of readily available components—[Rh(nbd)Cl]₂, an aryl boronic acid derivative, diphenylacetylene, an aqueous base like KOH, and triphenylphosphine (B44618) (PPh₃)—has been shown to be effective. researchgate.netnih.govresearchgate.net This system is highly active and provides excellent control over the polymerization, with the aryl boronic acid acting as the initiator, allowing for functional group incorporation at the start of the polymer chain. researchgate.netresearchgate.net

Complexes with Functionalized Ligands: Well-defined rhodium(I) complexes bearing functionalized phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands serve as efficient single-component initiators. rsc.orgrsc.org For instance, complexes like [Rh(C≡C-Ph)(nbd){Ph₂P(CH₂)₃Z}₂] (where Z = NMe₂, OEt) have been successfully used. rsc.org

Cationic Rhodium Complexes: Catalyst systems using cationic rhodium complexes, such as those with a tetrafluorobenzobarrelene (tfb) ligand, in conjunction with an amine co-catalyst, also induce living polymerization of phenylacetylenes. acs.orgtcu.ac.jp

Ternary Catalyst Systems: Systems combining a (diene)Rh(I) complex, a vinyllithium (B1195746) species, and a phosphorus ligand have been studied in detail, demonstrating that each component plays a critical role in establishing a living process. researchgate.net

The following table summarizes the performance of various rhodium catalysts in the polymerization of phenylacetylene (PA).

Table 1: Performance of Selected Rhodium Catalysts in Phenylacetylene Polymerization

| Catalyst/System | Monomer | Conditions | M_n (g/mol) | PDI (M_w/M_n) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| [Rh(C≡C-Ph)(nbd){Ph₂P(CH₂)₃NMe₂}₂] | PA | THF, 20°C | 10,200 | 1.15 | >99 | rsc.org |

| [RhCl(nbd)(κC-MeIm∩(CH₂)₃NMe₂)] | PA | THF, 293 K | 289,000 | 1.63 | >99 | rsc.org |

| [(tfb)RhCl]₂/Ph₂C=C(Ph)Li/PPh₃ | PA | Toluene, 30°C | 195,000 | 1.06 | - | acs.org |

| [Rh(nbd)Cl]₂/PhB(OH)₂/DPA/KOH/PPh₃ | PA | THF, 30°C | 26,000 (calc.) | 1.05 | - | researchgate.netresearchgate.net |

Palladium- and Ruthenium-Based Catalytic Systems for Phenylacetylene Derivativesresearchgate.netrsc.org

While rhodium catalysts are extensively studied, palladium and ruthenium complexes also serve as effective catalysts for the polymerization of phenylacetylene derivatives. rsc.org

Palladium-Based Systems: Cationic palladium(II) complexes, particularly those with diphosphine ligands like bis(diphenylphosphino)ferrocene (dppf), have been shown to catalyze the polymerization of phenylacetylene. acs.org For example, catalysts generated in situ from precursors like (dppf)PdCl(CH₃) and a silver salt can produce poly(phenylacetylene). acs.org However, palladium-catalyzed polymerizations often yield polymers with significantly lower molecular weights compared to those produced with rhodium or iridium catalysts. researchgate.net The microstructure of palladium-derived PPAs can be a mixture of cis-transoidal and trans-cisoidal configurations, indicating less stereochemical control than typical rhodium systems. researchgate.net Nonetheless, specific palladium catalysts like Pd(NCCH₃)₄₂ have been reported to form high molecular weight PPA. acs.org Well-defined palladium complexes have also been utilized for the synthesis of end-functionalized PPAs. kyoto-u.ac.jp

Ruthenium-Based Systems: Ruthenium is among the late transition metals known to catalyze the polymerization of substituted acetylenes. rsc.org For instance, ruthenium olefin metathesis catalysts, such as the Hoveyda-Grubbs 2nd generation catalyst, have been used to polymerize specifically designed cyclobutene (B1205218) monomers, which are then converted to substituted polyacetylenes. researchgate.net While less detailed mechanistic information is available in the provided sources compared to rhodium, ruthenium-based systems are recognized for their activity. rsc.org

Stereospecific Polymerization and Chain Microstructure Controlresearchgate.netrsc.orgkyoto-u.ac.jp

Control over the polymer's chain microstructure is a critical aspect of synthesizing functional poly(phenylacetylene)s. Stereospecific polymerization leads to polymers with regular arrangements of monomer units, which profoundly impacts their properties.

Rhodium(I)-based catalysts are exceptionally effective at controlling stereochemistry, almost exclusively producing polymers with a highly stereoregular cis-transoidal backbone. rsc.orgrsc.orgrsc.org This high degree of stereoregularity is confirmed by NMR spectroscopy, where the vinylic proton of the polymer chain appears as a sharp, characteristic signal around δ 5.85 ppm. rsc.orgrsc.org The cis-transoidal configuration forces the polymer backbone into a helical conformation, which is a key feature of these materials. researchgate.net The ability to achieve this control is a primary reason for the widespread use of rhodium catalysts. rsc.orgresearchgate.net

In contrast, other catalytic systems offer different levels of control. Molybdenum-based catalysts can produce all-cis polymers, but the stereoregularity can be compromised by subsequent acid-catalyzed isomerization of the double bonds in the polymer backbone. acs.org Palladium catalysts often yield a mixture of cis-transoidal and trans-cisoidal isomers, indicating a lower degree of stereospecificity. researchgate.net Therefore, the choice of metal and its ligand environment is paramount for dictating the final microstructure of the polymer chain.

Functionalization and Derivatization of Poly(substituted phenylacetylene)sresearchgate.netresearchgate.netnih.govkyoto-u.ac.jp

The ability to introduce specific functional groups into poly(phenylacetylene)s is crucial for tailoring their properties for applications in electronics, optics, and materials science. rsc.org Functionalization can be achieved through several strategies.

End-Functionalization: Living polymerization techniques, particularly those using rhodium catalysts, provide excellent opportunities for chain-end functionalization.

Initiating End: By using a functionalized initiator, a specific group can be placed at the beginning of every polymer chain. The rhodium-based multicomponent system, for example, uses a substituted aryl boronic acid as the initiating species, allowing for the quantitative introduction of its corresponding aryl group at the α-end of the polymer. nih.govresearchgate.netacs.org

Terminating End: The living nature of the polymerization means the propagating chain end remains active. This active organorhodium(I) species at the terminal end can be reacted with various terminating agents. For instance, α,β-unsaturated carbonyl compounds like acrylates and acrylamides can be used to quantitatively functionalize the ω-end of the polymer chain through a C-C bond-forming reaction. acs.org

Functionalization via Monomer: An alternative approach is to polymerize a monomer that already contains the desired functional group. This method allows for the incorporation of functionalities as pendant groups along the entire polymer backbone. For example, a phenylacetylene monomer bearing a protected l-alanine (B1666807) moiety has been synthesized and polymerized using a rhodium catalyst to create a "polyester" with chiral pendants. acs.org

Post-Polymerization Modification: This strategy involves synthesizing a precursor polymer which is then chemically modified to introduce the desired functionality. For example, a poly(diphenylacetylene) with activated ester moieties was used as a platform to attach primary amine, tertiary amine, and quaternized ammonium (B1175870) groups. rsc.org This method offers versatility, allowing for the creation of various functional polymers from a single precursor. rsc.org Another example is the desilylation of a silyl-containing precursor polymer to yield the final functional polymer. acs.org These modifications can be used to alter solubility, introduce responsive behavior, or enable the grafting of the polymer onto other materials like graphene oxide. rsc.org

Influence of Substituents on Polymerization Kinetics and Polymer Propertiesresearchgate.netresearchgate.netnih.govkyoto-u.ac.jp

Substituents on the phenyl ring of the acetylene (B1199291) monomer have a profound impact on both the polymerization process and the properties of the resulting polymer. researchgate.net These effects can be broadly categorized as electronic and steric.

Electronic and Steric Effects of Fluoro and Methoxy (B1213986) Groupsresearchgate.netacs.org

The electronic and steric nature of substituents like fluoro and methoxy groups directly influences the reactivity of the monomer and the stability and conformation of the polymer.

Electronic Effects: The electronic properties of the substituent strongly affect the polymerization kinetics. rsc.org

Electron-withdrawing groups , such as the fluoro group, generally increase the rate of polymerization. Studies have shown that phenylacetylene derivatives with electron-withdrawing substituents in the para-position polymerize faster than their counterparts with electron-donating groups. rsc.org

Electron-donating groups , such as the methoxy group, tend to decrease the polymerization rate compared to electron-withdrawing groups. rsc.org However, monomers like 1-ethynyl-3-methoxybenzene and 1-ethynyl-4-methoxybenzene have been successfully polymerized to yield ultra-high molecular weight polymers, indicating that rhodium catalysts can effectively polymerize these monomers despite the electronic effects. rsc.org

For the compound 1-Ethynyl-2-fluoro-3-methoxybenzene , the fluoro group at the ortho-position acts as an electron-withdrawing group via induction, while the methoxy group at the meta-position is primarily electron-withdrawing through induction but can have a weaker electron-donating resonance effect. The combined electronic influence would modulate the electron density of the ethynyl (B1212043) group, affecting its coordination and insertion at the metal center.

Steric Effects: The size and position of substituents can create steric hindrance that affects the polymerization.

ortho-Substituents: Substituents at the ortho-position, adjacent to the ethynyl group, can significantly hinder the approach of the monomer to the catalytic center. dntb.gov.ua This steric bulk can lead to incomplete monomer conversion and can also affect the final conformation of the polymer, influencing its effective conjugation length. dntb.gov.ua While the fluorine atom is relatively small, its presence at the ortho-position in This compound would still exert some steric influence.

meta and para-Substituents: Substituents at the meta and para positions are more remote from the reaction center and generally have a less pronounced steric effect on the polymerization itself, though they still influence the polymer's properties. rsc.org The methoxy group at the meta-position in the target compound is not expected to cause significant steric hindrance to the polymerization reaction.

The interplay of these effects for This compound suggests that the electron-withdrawing nature of the fluoro group would enhance reactivity, while its ortho position could introduce some steric hindrance, potentially moderated by its small atomic size. The methoxy group's electronic and steric contributions from the meta position would be less dominant.

The following table presents data on the polymerization of various substituted phenylacetylenes, illustrating the influence of substituents.

Table 2: Influence of Substituents on the Rh-Catalyzed Polymerization of Phenylacetylene Derivatives

| Monomer Substituent (R-C₆H₄-C≡CH) | Position | Electronic Effect | M_w (g/mol) | Time for Full Conversion (min) | Reference |

|---|---|---|---|---|---|

| H | - | Neutral | 1,060,000 | 5 | rsc.org |

| F | para | Withdrawing | 450,000 | 10 | rsc.org |

| OMe | meta | Donating/Withdrawing | 1,020,000 | 5 | rsc.org |

| OMe | para | Donating | 1,700,000 | 90 | rsc.org |

| t-Bu | para | Donating | 2,720,000 | 90 | rsc.org |

Impact on Molecular Weight and Polydispersity

The molecular weight and polydispersity index (PDI) are critical parameters that define the processing characteristics and physical properties of a polymer. In the context of rhodium-catalyzed polymerization of substituted phenylacetylenes, these parameters are highly sensitive to the nature of the monomer's substituents, the specific catalyst system employed, and the polymerization conditions.

While specific data for the polymerization of this compound is not extensively documented in peer-reviewed literature, valuable insights can be gleaned from studies on analogous systems. For instance, the polymerization of phenylacetylene and its derivatives using rhodium complexes such as [Rh(nbd)Cl]₂ (nbd = norbornadiene) is a well-established method for obtaining high molecular weight polymers. The electronic nature of the substituents on the phenyl ring plays a pivotal role. Electron-donating groups, like the methoxy group, can influence the electron density of the acetylenic triple bond, which in turn affects the rate of polymerization and the ultimate chain length. Conversely, electron-withdrawing groups like fluorine can also modulate the reactivity of the monomer.

Research on the polymerization of various substituted phenylacetylenes has shown a wide range of achievable molecular weights and polydispersity indices. For example, rhodium-based catalysts have been shown to be versatile for the polymerization of monomers with terminal ethynyl groups. In some cases, living polymerization characteristics can be achieved, leading to polymers with well-controlled molecular weights and narrow polydispersity indices (Mw/Mn values close to 1.0). acs.org However, side reactions or chain transfer events can lead to broader distributions.

To illustrate the influence of substituents on the polymerization of phenylacetylene derivatives, the following table presents hypothetical data based on typical results observed for analogous systems under rhodium catalysis.

| Monomer | Catalyst System | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Phenylacetylene | [Rh(nbd)Cl]₂ / Et₃N | 50,000 | 100,000 | 2.0 |

| 1-Ethynyl-3-methoxybenzene (3-Ethynylanisole) | [Rh(nbd)Cl]₂ / Et₃N | 65,000 | 136,500 | 2.1 |

| 1-Ethynyl-2-fluorobenzene | [Rh(nbd)Cl]₂ / Et₃N | 45,000 | 94,500 | 2.1 |

| This compound | [Rh(nbd)Cl]₂ / Et₃N | 58,000 | 127,600 | 2.2 |

This table is illustrative and intended to show potential trends. Actual experimental results may vary.

The interplay of the inductive effect of the fluorine atom and the resonance effect of the methoxy group in this compound would likely result in a complex influence on the polymerization, potentially affecting both the propagation rate and the stability of the catalytic species, thereby influencing the final molecular weight and PDI.

Conjugated Polymer Network Formation from Ethynyl-Substituted Monomers

Beyond linear polymers, ethynyl-substituted monomers serve as crucial building blocks for the creation of highly cross-linked, three-dimensional conjugated polymer networks (CPNs). These materials are of significant interest for applications in gas storage, catalysis, and optoelectronics due to their high porosity, large surface area, and robust nature.

A primary method for the formation of CPNs from ethynyl-substituted monomers is through cyclotrimerization of the ethynyl groups. This reaction, often catalyzed by transition metals, results in the formation of 1,3,5- or 1,2,4-trisubstituted benzene (B151609) rings, which act as rigid, planar nodes to build up the network structure. The use of monomers with multiple ethynyl groups, such as di- or triethynylarenes, is a common strategy to achieve a high degree of cross-linking.

For a monomer like this compound, while it possesses only a single ethynyl group, it can still participate in the formation of CPNs when copolymerized with multifunctional cross-linking agents. For example, copolymerization with a monomer such as 1,3,5-triethynylbenzene (B1295396) would lead to a network where the properties are tuned by the incorporation of the fluoro- and methoxy-substituted phenyl units.

The formation of such networks can be conceptualized as follows:

Initiation: The catalyst activates the ethynyl group of the monomer.

Propagation/Cross-linking: The activated species reacts with other ethynyl groups from surrounding monomers (both the monofunctional and multifunctional ones) in a cyclotrimerization reaction to form benzene ring cross-links.

Network Growth: This process continues, leading to the formation of an extended, insoluble, and infusible porous network.

The presence of the fluoro and methoxy substituents on the phenyl rings within the network architecture would be expected to influence the network's final properties, such as its surface polarity, adsorption characteristics, and photophysical behavior. While specific studies on CPNs derived from this compound are scarce, the general principles of CPN formation from ethynyl monomers provide a clear framework for how such materials could be synthesized and tailored for specific applications.

Theoretical and Computational Investigations of 1 Ethynyl 2 Fluoro 3 Methoxybenzene

Quantum Chemical Calculations of Molecular and Electronic Structure

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For 1-Ethynyl-2-fluoro-3-methoxybenzene, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Conformational analysis would further explore different spatial orientations of the methoxy (B1213986) and ethynyl (B1212043) groups relative to the benzene (B151609) ring to identify the global and local energy minima. Due to the lack of published research, specific data for these parameters are not available.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. Unfortunately, no computational studies have been published that detail the HOMO-LUMO energies and the corresponding energy gap for this compound.

The distribution of electrons within a molecule and the resulting electrostatic potential are fundamental to understanding its interactions with other chemical species. An analysis of the electron density would reveal the regions of high and low electron concentration. The electrostatic potential surface would map the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) sites of the molecule. This information is invaluable for predicting how the molecule will interact with other reactants. As with other theoretical aspects, specific data and surface maps for this compound are not found in the current body of scientific literature.

Computational Modeling of Reactivity and Reaction Pathways

Beyond static molecular properties, computational chemistry can model the dynamic processes of chemical reactions, providing insights into reaction mechanisms and predicting outcomes.

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Transition state analysis involves computationally locating and characterizing these transient structures. This analysis is critical for determining the activation energy of a reaction, which in turn governs the reaction rate. For this compound, this would be applied to potential reactions such as cycloadditions, electrophilic additions to the ethynyl group, or nucleophilic aromatic substitutions. However, no such computational analyses have been reported.

In many chemical reactions, there are multiple possible products. Computational modeling can be a powerful tool to predict which regio- and stereoisomers are most likely to form. By calculating the energies of different reaction pathways and transition states, chemists can anticipate the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the products). Such predictive studies for this compound would be highly valuable for its synthetic applications, but this research has not yet been conducted or published.

Spectroscopic Property Predictions and Correlations with Experimental Data

The precise characterization of a molecule's spectroscopic signature is fundamental to understanding its structure and behavior. While experimental data for this compound is not extensively available in public literature, computational chemistry offers powerful tools to predict these properties with a high degree of accuracy. Techniques such as Density Functional Theory (DFT) are commonly employed to simulate spectra, which can then guide and be validated by future experimental work.

Computational models can predict key spectroscopic data points, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption maxima. For this compound, theoretical calculations would likely reveal the distinct influence of each substituent on the spectra. For instance, in the ¹³C NMR spectrum, the carbons directly bonded to the fluorine and methoxy groups would exhibit significant shifts due to their respective electronic effects. Similarly, the acetylenic carbons would have characteristic chemical shifts. In the ¹H NMR spectrum, the aromatic protons would show splitting patterns and chemical shifts influenced by the ortho, meta, and para relationships with the three different substituents.

The vibrational frequencies in the IR spectrum are also predictable. Key vibrational modes would include the C≡C stretch of the ethynyl group, the C-F stretch, the C-O stretch of the methoxy group, and various C-H and C=C vibrations within the benzene ring. The positions of these bands provide a structural fingerprint of the molecule.

Although specific experimental spectra for this compound are not publicly documented, a correlation can be drawn from studies on similarly substituted compounds. For example, research on other fluorinated and methoxy-substituted phenylacetylenes often shows good agreement between DFT-calculated and experimentally measured spectroscopic data, lending confidence to the predicted values for the title compound.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative) This table is illustrative and based on general principles of computational chemistry, as specific peer-reviewed data for this compound is not available.

| Spectroscopic Technique | Predicted Feature | Approximate Predicted Value |

|---|---|---|

| ¹³C NMR | C-F | ~150-160 ppm |

| C-O | ~145-155 ppm | |

| C≡C | ~80-90 ppm | |

| IR | C≡C stretch | ~2100-2150 cm⁻¹ |

| C-F stretch | ~1200-1300 cm⁻¹ |

Delocalization and Conjugation Effects in Fluorinated and Methoxy-Substituted Systems

The electronic landscape of this compound is shaped by the competing and cooperating effects of its substituents, which in turn govern the delocalization of π-electrons and the extent of conjugation within the molecule. The ethynyl group, with its π-bonds, extends the conjugated system of the benzene ring. The fluorine atom and the methoxy group, both positioned ortho and meta to the ethynyl substituent, introduce significant electronic perturbations.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can participate in resonance, leading to a weaker electron-donating mesomeric effect (+M). In fluorinated benzene derivatives, the inductive effect typically dominates, which can lead to a general decrease in π-electron delocalization and a reduction in the aromatic character of the ring. chemsrc.comsigmaaldrich.comresearchgate.net This effect arises because the fluorine atom tends to localize electron density, counteracting the free delocalization within the π-system. chemsrc.comresearchgate.net

Conversely, the methoxy group is a strong electron-donating group through resonance (+M effect), where one of the oxygen's lone pairs can delocalize into the benzene ring. This effect increases the electron density of the π-system. The methoxy group also has a weaker electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity.

Advanced Applications and Emerging Research Directions for 1 Ethynyl 2 Fluoro 3 Methoxybenzene Derivatives

Role as Versatile Building Blocks in Complex Organic Synthesis

The distinct functionalities of 1-ethynyl-2-fluoro-3-methoxybenzene derivatives make them powerful starting materials for the assembly of intricate molecular structures. The terminal alkyne is a hub for a multitude of transformations, including coupling reactions, cycloadditions, and polymerizations, while the substituted aromatic ring allows for fine-tuning of the electronic and steric properties of the resulting products.

Construction of Multi-Substituted Aromatic and Heteroaromatic Systems

The synthesis of highly substituted aromatic and heteroaromatic compounds is a cornerstone of medicinal chemistry and materials science. Derivatives of this compound serve as key precursors in these endeavors. The ethynyl (B1212043) group is particularly amenable to participating in cycloaddition reactions to form new ring systems. For instance, (3+2) cycloadditions can be employed to generate five-membered heterocyclic rings. researchgate.net

Furthermore, palladium-copper catalyzed coupling reactions, such as the Sonogashira coupling, allow for the connection of the ethynylbenzene core to other aromatic or heteroaromatic systems. acs.org This methodology is fundamental in creating complex, multi-substituted scaffolds. Research has shown that iodoanilines can react with substituted ethynylbenzenes in the presence of copper(I) iodide and bis(triphenylphosphine)palladium(II) chloride to yield substituted 2-(phenylethynyl)anilines, which are themselves versatile intermediates. acs.org The generation of arynes from ortho-iodoaryl triflate precursors, which then react with various arynophiles, provides another efficient route to diverse multi-substituted aromatic compounds. nih.govtmd.ac.jp The regioselectivity of these reactions is often high, guided by the existing substituents on the aryne precursor. nih.govtmd.ac.jp

The strategic placement of the fluoro and methoxy (B1213986) groups can direct the regiochemical outcome of these synthetic transformations, providing a level of control that is crucial for the synthesis of complex target molecules. This is particularly relevant in the synthesis of fluorinated heteroarenes, where boron-directed cycloadditions have been shown to proceed with complete regiocontrol under mild conditions. nih.gov

Precursors for Macrocyclic and Supramolecular Architectures

The rigid, linear nature of the ethynyl group makes this compound derivatives ideal building blocks for the construction of larger, well-defined structures like macrocycles and supramolecular assemblies. These ordered systems are of great interest for their applications in host-guest chemistry, molecular recognition, and as components of molecular machines.

The polymerization of phenylacetylene (B144264) derivatives can lead to the formation of a wide range of supramolecular structures, including fibers, nanoparticles, nanotubes, and gels. rsc.orgrsc.org The specific architecture is often dictated by the reaction conditions and the nature of the substituents on the phenylacetylene monomer. While direct evidence for this compound in this context is emerging, the principles established with other substituted phenylacetylenes are applicable. For example, analysis of crystal structures of molecules containing pentafluorosulfanyl (SF5) groups, which, like the fluoro and methoxy groups, can influence intermolecular interactions, has revealed the formation of repeating structural motifs like dimers and infinite chains through F···F contacts. nih.gov This suggests that the fluorine atom in this compound could play a key role in directing the self-assembly of its derivatives into ordered supramolecular structures.

Development of Functional Materials and Polymers

The unique electronic properties conferred by the combination of the π-system of the ethynyl group and the substituted benzene (B151609) ring make this compound derivatives attractive monomers for the synthesis of advanced functional materials and polymers.

Design and Synthesis of π-Conjugated Poly(phenylacetylene)s for Optoelectronics

Poly(phenylacetylene)s (PPAs) are a class of π-conjugated polymers that have garnered significant attention for their potential applications in optoelectronic devices, such as light-emitting diodes and sensors, owing to properties like photoconductivity and electroluminescence. acs.org The properties of these polymers can be precisely tuned by altering the substituents on the phenylacetylene monomer unit.

The polymerization of monomers like this compound, typically catalyzed by transition metals such as rhodium, yields highly stereoregular polymers with a cis-transoidal configuration. rsc.orgrsc.org The fluoro and methoxy substituents on the aromatic ring would influence the electronic properties of the resulting polymer, such as its band gap and photoluminescence characteristics. For instance, the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group would have opposing effects on the electron density of the polymer backbone, allowing for fine-tuning of its optoelectronic properties. Rhodium catalysts are particularly effective for this polymerization due to their high tolerance for various functional groups. rsc.orgacs.org

| Catalyst System | Monomer | Key Polymer Feature | Potential Application |

| Rhodium(I) complexes with N-functionalized NHC ligands | Phenylacetylene | High molecular weight, cis-transoidal configuration | Optoelectronics |

| Rhodium(I) complexes with amino-functionalized phosphine (B1218219) ligands | Phenylacetylene | Stereoregular megadalton polymers | Functional Materials |

| [(nbd)Rh(acac)] in compressed CO2 | Phenylacetylene | High polymerization rate, mixture of cis-transoidal and cis-cisoidal species | Green Polymer Chemistry |

This table summarizes catalyst systems used for phenylacetylene polymerization, which are applicable to derivatives like this compound. Data adapted from multiple sources. rsc.orgrsc.orgacs.org

Integration into Smart Materials with Tunable Properties

"Smart" or "stimuli-responsive" polymers are materials that can change their properties in response to external stimuli such as temperature, pH, light, or the presence of specific ions. tandfonline.comrsc.orgnih.gov The incorporation of monomers derived from this compound into polymer architectures can impart such responsive behaviors.

Polyacetylene-based systems can act as receptors for external stimuli, transducing them into optical or electronic signals. tandfonline.comtandfonline.com For example, dendronized poly(phenylacetylene)s have been shown to exhibit thermoresponsive behavior. acs.org The helicity of poly(phenylacetylene)s bearing certain chiral pendants can be modulated by the polarity of the solvent, leading to changes in their chiroptical properties. rsc.org The fluoro and methoxy groups of a this compound monomer unit could be functionalized with responsive moieties, or they could directly participate in stimulus-responsive interactions, such as hydrogen bonding, leading to tunable material properties. The combination of a rigid conjugated backbone with flexible, responsive side chains is a key strategy in the design of these advanced materials. tandfonline.com

Novel Catalyst Development and Ligand Design for Ethynylbenzene Transformations

The efficient and selective transformation of ethynylbenzenes, including their polymerization and participation in coupling reactions, is highly dependent on the catalyst and ligands employed. rsc.org Significant research is focused on developing new catalytic systems that offer improved activity, selectivity, and functional group tolerance. rsc.orgrsc.org

Rhodium(I) complexes are among the most widely used catalysts for the polymerization of substituted acetylenes. acs.org The design of the ligands coordinating to the rhodium center is crucial for controlling the catalytic activity and the properties of the resulting polymer. For example, rhodium complexes with N-functionalized N-heterocyclic carbene (NHC) ligands have been shown to be highly efficient precursors for the polymerization of phenylacetylene, yielding polymers with very high molecular weights. rsc.org Similarly, rhodium(I) catalysts bearing amino-functionalized phosphine ligands also produce high molecular weight, stereoregular poly(phenylacetylene)s. rsc.org

The development of "switchable" catalysts, whose activity or selectivity can be altered by an external stimulus like light, is an exciting frontier. nih.gov For instance, incorporating a photochromic moiety into a ligand can allow for the reversible modulation of the catalyst's electronic and steric properties, thereby controlling the outcome of the reaction. While not yet specifically demonstrated for this compound, this approach holds great promise for achieving dynamic control over its transformations.

| Ligand Type | Metal Center | Transformation | Advantage |

| N-functionalized N-heterocyclic carbene (NHC) | Rhodium(I) | Phenylacetylene Polymerization | High activity, high molecular weight polymers |

| Amino-functionalized phosphine | Rhodium(I) | Phenylacetylene Polymerization | High stereoregularity, megadalton polymers |

| Norbornadiene (nbd) | Rhodium(I) | Phenylacetylene Polymerization | High stability of chelated structure |

| Photochromic dithienylethene (DTE) in NHC | Ruthenium(II) | Olefin Metathesis | Photoswitchable catalytic activity |

This table highlights different ligand types and their impact on catalytic transformations relevant to ethynylbenzenes. Data adapted from multiple sources. rsc.orgrsc.orgacs.orgnih.gov

Green Chemistry Approaches in the Synthesis of Fluorinated Aryl Alkynes

The synthesis of fluorinated aryl alkynes, including this compound, is traditionally reliant on methods that can be resource-intensive and generate significant waste. However, the principles of green chemistry are increasingly being applied to develop more sustainable synthetic routes. These approaches focus on minimizing environmental impact by reducing waste, using less hazardous materials, improving energy efficiency, and employing renewable resources.

Key green chemistry strategies in the synthesis of fluorinated aryl alkynes often revolve around the Sonogashira cross-coupling reaction, a fundamental method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide. Innovations in this area aim to overcome the limitations of traditional catalytic systems, which frequently use palladium and copper catalysts in organic solvents. nih.gov

Catalyst Modifications and Catalyst-Free Systems

A significant focus of green chemistry is the development of more efficient and environmentally benign catalysts. This includes creating catalysts that are reusable, operate under milder conditions, or are free of precious metals. mdpi.com For instance, research has demonstrated the potential of reusable, phosphine-free palladium catalysts for Sonogashira reactions conducted without a solvent, which simplifies the process and reduces waste. nih.gov

Furthermore, a groundbreaking approach involves transition-metal-free Sonogashira-type cross-coupling reactions. nih.gov One such method facilitates the reaction between terminal alkynes and unreactive aryl fluorides using a combination of sodium, sodium methoxide, and calcium hydroxide, assisted by a Grignard reagent. nih.gov This process eliminates the need for palladium and copper, which are costly and can pose environmental hazards. nih.govnih.gov

Photochemical methods also present a promising catalyst-free alternative. For example, the fluorination of C-H bonds in aromatic carbonyl compounds has been achieved using UV-A irradiation without any added catalyst. chemrxiv.org While not a direct synthesis of an alkyne, this highlights the potential of light-induced, catalyst-free reactions in the functionalization of aromatic rings.

Alternative Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional Sonogashira reactions often use polar aprotic solvents like dimethylformamide (DMF) or toluene, which can be toxic and difficult to dispose of. lucp.net Green chemistry encourages the use of safer, more sustainable solvents.

Glycerol, for example, has been used as an environmentally benign solvent for the synthesis of other heterocyclic compounds under microwave irradiation, leading to high yields and short reaction times. scirp.org Similarly, the use of water and isopropanol (B130326) mixtures at room temperature has enabled the catalyst-free synthesis of certain amino-naphthoquinones, showcasing the potential for aqueous and bio-based solvent systems. researchgate.net

Solvent-free reaction conditions represent an ideal green chemistry scenario. High-speed ball milling has been successfully employed for Sonogashira coupling reactions, eliminating the need for any solvent. rsc.org In some cases, the copper vial and ball used in the milling process can even act as the catalyst, further simplifying the reaction setup. rsc.org

The following table summarizes various green approaches to the synthesis of aryl alkynes:

| Green Chemistry Approach | Method | Advantages |

| Catalyst Modification | Reusable, phosphine-free palladium catalyst | Solvent-free conditions, catalyst can be recycled. nih.gov |

| Catalyst-Free Systems | Transition-metal-free Sonogashira-type coupling | Avoids costly and toxic palladium and copper catalysts. nih.gov |

| Photochemical C-H fluorination | Catalyst-free, uses light as an energy source. chemrxiv.org | |

| Alternative Solvents | Glycerol with microwave irradiation | Environmentally benign solvent, rapid reaction times. scirp.org |

| Water and isopropanol mixture | Use of aqueous and bio-based solvents at room temperature. researchgate.net | |

| Solvent-Free Conditions | High-speed ball milling | Eliminates the need for a solvent, can use the reaction vessel as a catalyst. rsc.org |

Energy Efficiency

Improving energy efficiency is another cornerstone of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool in this regard. By directly heating the reactants, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating methods. scirp.org This technology has been successfully applied to various syntheses, demonstrating its potential for the efficient production of complex molecules. scirp.org

Application to this compound Derivatives

While specific green synthesis routes for this compound are not extensively documented in current literature, the principles described above are directly applicable. For instance, the synthesis of the isomeric compound, 2-ethynyl-4-fluoro-1-methoxybenzene, is typically achieved through a Sonogashira coupling reaction involving 4-fluoro-1-methoxybenzene and an ethynylating agent with a palladium and copper co-catalyst.

Applying green chemistry principles to this synthesis could involve:

Replacing the conventional palladium and copper catalysts with a reusable, solid-supported catalyst or a transition-metal-free system.

Substituting the organic solvent with a greener alternative like water, a bio-based solvent, or a deep eutectic solvent. nih.gov

Employing solvent-free conditions through techniques like ball milling. rsc.org

Utilizing microwave irradiation to reduce reaction time and energy consumption. scirp.org

By adopting these strategies, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the broader goals of green and efficient chemical manufacturing.

Q & A

Q. What synthetic routes are recommended for 1-Ethynyl-2-fluoro-3-methoxybenzene, and how do their yields compare?

Methodological Answer: The synthesis typically involves Sonogashira coupling between a halogenated aromatic precursor (e.g., 2-fluoro-3-methoxybromobenzene) and a terminal alkyne. Key steps include:

Precursor preparation : Introduce fluorine and methoxy groups via electrophilic substitution, ensuring regioselectivity using directing groups (e.g., meta-fluorination via nitration intermediates).

Coupling reaction : Use Pd/Cu catalysts under inert conditions (N₂ or Ar) with solvents like THF or DMF.

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization.

Comparative yields depend on halogen reactivity (Br > I > Cl) and steric effects. For analogs, yields range from 45–75% for brominated precursors, while chlorinated variants may drop to 20–35% due to slower kinetics .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach :

- NMR :

- ¹H NMR : Verify methoxy (-OCH₃, δ ~3.8 ppm), ethynyl protons (sharp singlet, δ ~2.5–3.5 ppm), and aromatic protons (split patterns for fluorine coupling).

- ¹³C NMR : Identify alkyne carbons (δ ~70–90 ppm) and quaternary aromatic carbons.

- FT-IR : Confirm C≡C stretch (~2100–2260 cm⁻¹) and C-F stretch (~1100–1250 cm⁻¹).

- GC-MS : Monitor molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of methoxy or ethynyl groups). For analogs, M⁺ peaks at m/z 150–170 are typical .

Q. Table 1: Key Spectral Signatures

| Technique | Expected Signal | Reference Compound Data |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.85 (s, 3H, OCH₃), δ 3.1 (s, 1H, C≡CH) | |

| GC-MS (EI) | m/z 164 (M⁺), 135 (M⁺–C₂H) |

Advanced Research Questions

Q. How should researchers address discrepancies in NMR spectral data for this compound?

Methodological Answer: Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from:

- Solvent effects : Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆).

- Dynamic processes : Variable temperature NMR to detect rotational barriers (e.g., hindered methoxy rotation).

- Impurities : Compare with GC-MS or HPLC to rule out byproducts. For unresolved signals, employ 2D NMR (COSY, HSQC) to assign coupling networks .

Example : In 2-fluoro-4-methoxy analogs, fluorine-induced deshielding shifts aromatic protons by 0.2–0.5 ppm. Misassignments can be corrected via HSQC correlations .

Q. What strategies optimize regioselectivity in fluorination during synthesis?

Methodological Answer: Regioselectivity is controlled by:

- Directing groups : Use nitro (-NO₂) or sulfonic acid groups to direct fluorine to the meta position.

- Electrophilic fluorination agents : Select between Selectfluor® (for mild conditions) or F₂ gas (high reactivity, requires specialized equipment).

- Temperature control : Lower temperatures (0–5°C) favor kinetic control, reducing para-substitution byproducts.

For 3-methoxy derivatives, meta-fluorination is favored (>80% selectivity) using HNO₃/H₂SO₄ followed by Balz-Schiemann reaction .

Q. What safety precautions are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to volatile alkyne intermediates.

- Storage : Keep in airtight containers under inert gas (N₂) to prevent polymerization.

Critical Note : Toxicity data for this compound are incomplete. For analogs, acute exposure risks include respiratory irritation; chronic effects are unknown. Treat as a high-risk substance .

Q. How can computational chemistry predict reactivity in cross-coupling reactions?

Methodological Answer:

- DFT calculations : Model transition states to assess activation barriers (e.g., Pd-catalyzed coupling steps).

- Frontier Molecular Orbital (FMO) analysis : Identify HOMO-LUMO interactions between the ethynyl group and metal catalysts.

- Solvent effects : Simulate polarity and coordination effects using COSMO-RS models.

For ethynylbenzene analogs, computational studies show Pd(PPh₃)₄ improves coupling efficiency by lowering oxidative addition barriers .

Q. What experimental approaches resolve contradictions in reaction kinetics for ethynyl-substituted aromatics?

Methodological Answer:

- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium to probe rate-determining steps.

- In situ monitoring : Use UV-Vis or IR spectroscopy to track intermediate formation.

- Control experiments : Vary catalyst loading, temperature, or solvent to isolate variables.

For Sonogashira reactions, contradictory rate data often stem from competing homocoupling pathways. Adding Cul suppresses this side reaction, improving reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.